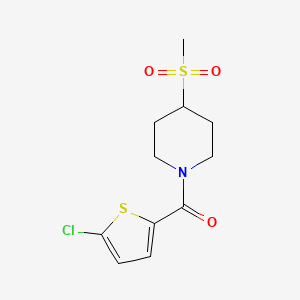![molecular formula C14H18LiNO4S B2386324 Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-sulfinate CAS No. 2402828-58-2](/img/structure/B2386324.png)
Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-sulfinate is a useful research compound. Its molecular formula is C14H18LiNO4S and its molecular weight is 303.3. The purity is usually 95%.
BenchChem offers high-quality Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-sulfinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-sulfinate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Energy Storage in Lithium-Sulfur Batteries
Design Principles for Heteroatom-Doped Nanocarbon to Achieve Strong Anchoring of Polysulfides
The application of lithium compounds in lithium-sulfur (Li-S) batteries addresses the major issue of lithium polysulfide diffusion, known as the shuttle effect. By modifying nanocarbon materials through heteroatom doping (e.g., N or O dopants), the interaction between carbon hosts and polysulfide guests is significantly enhanced. This modification results in improved electrostatic interactions, effectively preventing the shuttle of polysulfides and allowing for high capacity and coulombic efficiency in Li-S batteries (Hou et al., 2016).
Neuroprotective Effects
Neuroprotective Effects of Lithium in Cultured Cells and Animal Models of Diseases
Lithium exhibits neuroprotective effects against glutamate excitotoxicity, mediated by N-methyl-D-aspartate (NMDA) receptors, in cultured rat brain neurons. These effects involve the inactivation of NMDA receptors, decreased expression of pro-apoptotic proteins, and enhanced expression of cytoprotective proteins. Lithium's neuroprotection is observed at therapeutic concentrations and suggests potential utility in treating neurodegenerative disorders (Chuang et al., 2002).
Material Synthesis and Applications
The Synthesis of 2,3-Ring-Fused Analogues of Quinolinone Compounds
Lithium enolates of cyclic β-oxo sulfides react with isatoic anhydrides to afford novel quinolines. These compounds, synthesized through reactions involving lithium compounds, showcase the utility of lithium in the synthesis of complex organic molecules with potential applications in materials science (Russell et al., 1992).
Eigenschaften
IUPAC Name |
lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-sulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S.Li/c1-14(2,3)19-13(16)15-9-5-6-10-11(15)7-4-8-12(10)20(17)18;/h4,7-8H,5-6,9H2,1-3H3,(H,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZUVDNOURAZML-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1CCCC2=C1C=CC=C2S(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18LiNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386243.png)
![2-Methoxyethyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2386244.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone](/img/structure/B2386246.png)


![3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine](/img/structure/B2386250.png)
![ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2386251.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2386253.png)



![1-(4-Bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2386259.png)

![exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2386261.png)